tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate
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Overview
Description
Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
The compound tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in a study by Ober et al. (2004). The research highlighted its crystal structure, confirming the relative substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).
Insecticide and Pesticide Synthesis
In the field of agriculture, this compound has been used to create spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. Brackmann et al. (2005) explored its conversion into these analogues, which are crucial for pest control (Brackmann et al., 2005).
Synthesis of Polymerisable Antioxidants
Research by Pan et al. (1998) on new monomeric antioxidants containing hindered phenol showed the synthesis of these antioxidants via direct addition of related compounds to various isocyanates. These antioxidants have applications in improving the thermal stability of polymers (Pan et al., 1998).
Analytical Chemistry and Drug Impurity Analysis
In analytical chemistry, especially in drug impurity analysis, the tert-butyl derivative has been used. Puppala et al. (2022) developed a method for characterizing genotoxic impurities in Bictegravir sodium, an active pharmaceutical ingredient, using liquid chromatography-tandem mass spectrometry (Puppala et al., 2022).
Directed Hydrogenation
Smith et al. (2001) described the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield diastereomers of cyclopentanecarboxylic acid methyl esters. This illustrates the compound's utility in selective hydrogenation processes (Smith et al., 2001).
Mechanistic Studies in Organic Chemistry
A study by Sun et al. (2014) on 1-(3-Oxocyclobutyl) carboxylic acid demonstrated its conversion into N-Boc-protected urea, a key intermediate for preparing agonists of metabotropic glutamate receptor 5. This research provides insights into reaction mechanisms involving tert-butyl carbamate (Sun et al., 2014).
High-Performance Liquid Chromatography
Husain et al. (1995) explored the effect of co-modifiers in cyclodextrin-modified mobile phases on the separation of polyaromatic hydrocarbons, using tert-butyl carbamate derivatives. This highlights its role in enhancing chromatographic techniques (Husain et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h7,12H,5-6H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADYQXRAYVLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168025-77-0 |
Source
|
Record name | tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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